3,4-dimethyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide
Overview
Description
3,4-dimethyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the fields of chemistry and materials science. The unique structure of this compound, which includes a benzotriazole moiety, makes it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of 3,4-dimethyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of 2-phenyl-2H-benzotriazole, which is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3,4-dimethyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide involves its interaction with molecular targets through its benzotriazole moiety. This moiety can absorb UV light, providing protection against UV-induced degradation. Additionally, the compound can form stable complexes with metal ions, enhancing its stabilizing effects in various applications .
Comparison with Similar Compounds
Similar compounds to 3,4-dimethyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide include:
2-phenyl-2H-benzotriazole: This compound shares the benzotriazole core but lacks the additional functional groups present in the target compound.
2-(2-hydroxy-5-methylphenyl)benzotriazole: Known for its UV-absorbing properties, this compound is used in similar applications but has different substituents that affect its overall properties.
N,N-dimethyl-1,2-phenylenediamine: While structurally different, this compound is used in similar research contexts due to its ability to interact with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique stabilizing and reactive properties.
Properties
IUPAC Name |
3,4-dimethyl-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-14-8-9-16(12-15(14)2)21(28)24-22(29)23-17-10-11-19-20(13-17)26-27(25-19)18-6-4-3-5-7-18/h3-13H,1-2H3,(H2,23,24,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACANATLCMGSYBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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